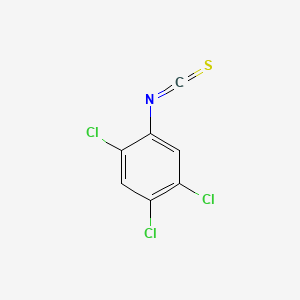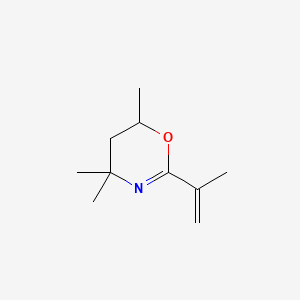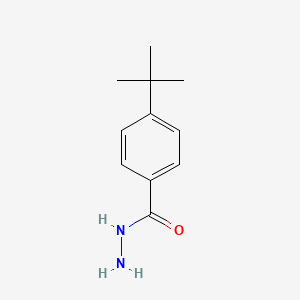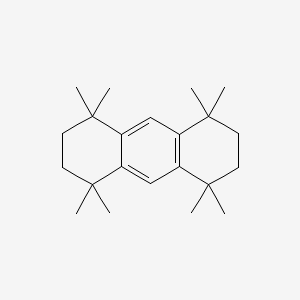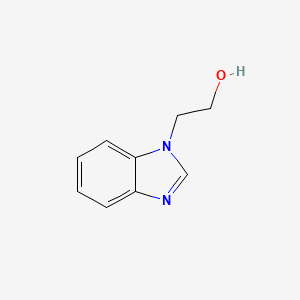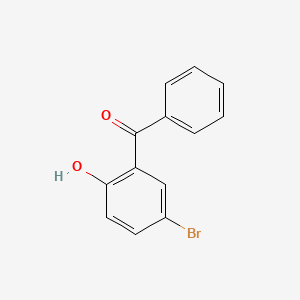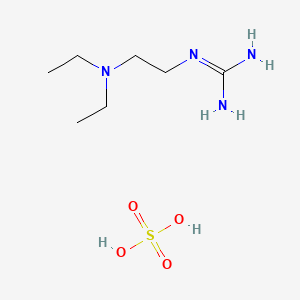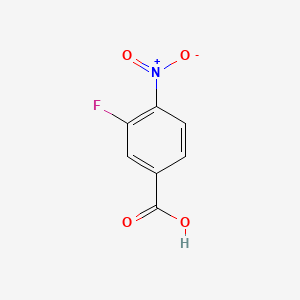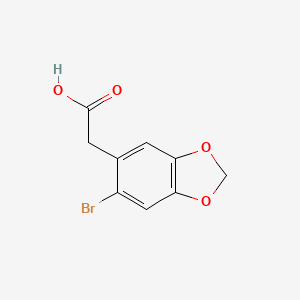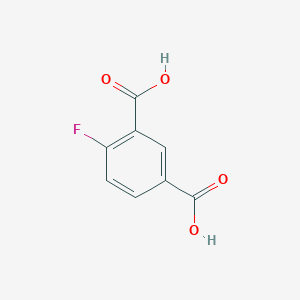
4-Fluorobenzene-1,3-dicarboxylic acid
説明
4-Fluorobenzene-1,3-dicarboxylic acid is a chemical compound . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzene-1,3-dicarboxylic acid consists of 18 bonds. These include 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .科学的研究の応用
1. Crystal Structure Analysis
4-Fluorobenzene-1,3-dicarboxylic acid plays a role in the study of crystal structures, particularly in understanding C−H···F−C interactions in crystalline fluorobenzenes. This analysis is crucial for evaluating the weak acceptor capabilities of the C−F group in compounds containing only C, H, and F atoms (Thalladi et al., 1998).
2. Synthesis of Polyamides
The compound is utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrate significant thermal stability and solubility in various polar solvents, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
3. Electrochemical Fluorination
Research on the electrochemical fluorination of aromatic compounds, including those derived from 4-Fluorobenzene-1,3-dicarboxylic acid, is significant. Such studies focus on the production of fluorinated compounds which are key intermediates in various industrial processes (Momota, Mukai, Kato, & Morita, 1998).
4. Biodegradation Studies
The biodegradation of compounds like difluorobenzenes, closely related to 4-Fluorobenzene-1,3-dicarboxylic acid, is investigated for environmental remediation. Such studies are crucial for understanding the microbial degradation of industrial chemicals (Moreira et al., 2009).
5. Gas-Phase Reactions
Investigations into the gas-phase reactions of fluorobenzenes, including those related to 4-Fluorobenzene-1,3-dicarboxylic acid, provide insights into the acidity and reactivity of these compounds. Such studies are important for understanding their behavior in various chemical processes (Matimba, Ingemann, & Nibbering, 1993).
Safety And Hazards
特性
IUPAC Name |
4-fluorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWLKVOLSUNGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287368 | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzene-1,3-dicarboxylic acid | |
CAS RN |
327-95-7 | |
| Record name | 4-Fluoro-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 327-95-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

